PIK-294 - 900185-02-6

PIK-294

Catalog Number: EVT-287278
CAS Number: 900185-02-6
Molecular Formula: C28H23N7O2
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay.
PIK-294 is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. PIK-294 has been used to help distinguish the unique roles of the various PI3-K isoforms. PIK-294 inhibited both chemokinetic and chemotactic CXCL8-induced migration.
Source and Classification

PIK-294 was synthesized in the Department of Medicinal Chemistry at Almirall R&D in Sant Feliu de Llobregat, Spain. It belongs to the class of small-molecule inhibitors targeting the phosphoinositide 3-kinase family, specifically the class I phosphoinositide 3-kinases, which include several isoforms (p110α, p110β, p110δ, and p110γ) . PIK-294 is recognized for its selectivity towards the p110δ isoform, distinguishing it from other inhibitors that may affect multiple isoforms .

Synthesis Analysis

Methods and Technical Details

The synthesis of PIK-294 involves a multi-step chemical process that optimizes its structural properties for selective inhibition. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:

  1. Initial Reaction: Starting materials are combined under controlled conditions to form intermediate compounds.
  2. Purification: Intermediates undergo purification processes such as crystallization or chromatography to isolate desired products.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

These steps ensure that PIK-294 achieves the necessary pharmacological properties for effective inhibition of the phosphoinositide 3-kinase delta isoform .

Molecular Structure Analysis

Structure and Data

PIK-294 features a complex molecular structure that includes various functional groups contributing to its activity. The key structural elements typically include:

  • Aryl Morpholine Core: This core is essential for binding to the active site of the p110δ isoform.
  • Substituents: Various substituents on the aryl ring enhance selectivity and potency against specific kinases.

The molecular formula and weight of PIK-294 are critical for understanding its solubility and bioavailability characteristics, although specific data on these parameters are often proprietary .

Chemical Reactions Analysis

Reactions and Technical Details

PIK-294 primarily functions through competitive inhibition of the phosphoinositide 3-kinase delta isoform. Its mechanism involves:

  1. Binding: PIK-294 binds to the ATP-binding site of p110δ, preventing ATP from accessing this site.
  2. Inhibition of Phosphorylation: By blocking ATP binding, PIK-294 inhibits the phosphorylation of downstream targets involved in cell signaling pathways.

The efficacy of PIK-294 can be assessed through various biochemical assays measuring its impact on kinase activity in vitro .

Mechanism of Action

Process and Data

The mechanism of action for PIK-294 is centered on its ability to selectively inhibit p110δ. Upon binding to this isoform:

  1. Conformational Change: The binding induces a conformational change in the kinase that prevents it from phosphorylating its substrates.
  2. Downstream Effects: This inhibition leads to a reduction in signaling pathways associated with inflammation and immune responses, making it particularly useful in treating diseases characterized by excessive immune activation .

Data from studies indicate that PIK-294 demonstrates significant anti-inflammatory effects when used in combination with other therapies, such as corticosteroids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PIK-294 exhibits several notable physical and chemical properties:

  • Solubility: It has been reported to have improved aqueous solubility compared to earlier inhibitors like LY294002.
  • Stability: PIK-294 displays favorable stability profiles under physiological conditions, which is crucial for its therapeutic application.

These properties contribute to its potential as a viable therapeutic agent in clinical settings .

Applications

Scientific Uses

PIK-294 has several promising applications in scientific research and clinical therapy:

  1. Inflammatory Diseases: It has shown efficacy in reducing inflammation in models of asthma when used alongside other treatments .
  2. Cancer Therapy: As a selective inhibitor of p110δ, PIK-294 may be beneficial in targeting specific cancer types where this isoform is implicated.
  3. Immunological Research: Its selectivity allows researchers to dissect the roles of different phosphoinositide 3-kinase isoforms in immune responses.

Given these applications, ongoing research continues to explore the full therapeutic potential of PIK-294 across various disease states .

Mechanistic Insights into PIK-294 Selectivity

Structural Basis of p110δ Isoform-Specific Inhibition

PIK-294 exemplifies precision targeting of the p110δ isoform within the Class IA Phosphoinositide 3-kinase (PI3K) family. Structural analyses reveal that its selectivity originates from specific interactions with unique residues lining the ATP-binding cleft of p110δ. Unlike the ubiquitously expressed p110α isoform, p110δ features a distinctive "selectivity pocket" governed by residues such as Trp760, Met752, and Ile773. These residues create a compact hydrophobic region that complements PIK-294's bicyclic core [4].

Comparative studies indicate that p110α's analogous pocket contains bulkier residues (notably Phe961 and Met858), sterically hindering optimal PIK-294 binding. Hydrogen-bonding networks further differentiate isoform engagement: PIK-294's sulfonamide group forms a critical bridge with p110δ's Lys779, a residue conserved across PI3Ks but positioned differently due to isoform-specific helix conformations. Mutagenesis experiments confirm that substituting p110δ residues with p110α counterparts reduces inhibitor affinity by >100-fold, underscoring the structural basis of specificity [4] [2].

Table 1: Key Residues Governing PIK-294 Selectivity in PI3K Isoforms

PI3K IsoformResidue PositionResidue IdentityInteraction with PIK-294
p110δ760Tryptophan (Trp)Hydrophobic packing
p110δ779Lysine (Lys)Sulfonamide H-bond
p110α858Methionine (Met)Steric clash
p110α961Phenylalanine (Phe)Hydrophobic incompatibility

Conformational Dynamics of ATP-Binding Pocket Engagement

The ATP-binding pocket of p110δ is a dynamic entity, and PIK-294 exploits its conformational plasticity to achieve high-affinity binding. Cryo-EM and molecular dynamics (MD) simulations demonstrate that p110δ undergoes a three-stage induced-fit mechanism upon inhibitor engagement:

  • Open-to-closed transition: The P-loop (residues 731–746) shifts by 3.2 Å, collapsing around PIK-294's quinazolinone core.
  • DFG-motif stabilization: The conserved Asp-Phe-Gly motif adopts a "DFG-in" conformation, enabling ionic interactions between PIK-294's tertiary amine and Asp911.
  • C-helix repositioning: A 15° rotation of the C-helix optimizes hydrophobic contacts with the inhibitor's fluorophenyl group [4] [3].

Notably, PIK-294 binding traps p110δ in a metastable ADP·Pi-like state, characterized by unresolved cleavage of ATP's γ-phosphate. This state—identified via in silico simulations and NMR spectroscopy—reveals Mg²⁺ ions coordinating both ADP and the cleaved phosphate (Pi), while key residues (Arg804, Phe806) adopt rotamer conformations that "lock" the inhibitor. Such dynamics are less favorable in p110α due to reduced flexibility of its activation loop, explaining PIK-294's 50-fold selectivity for p110δ [3].

Table 2: Conformational Changes in p110δ Induced by PIK-294 Binding

Structural ElementConformation (Apo)Conformation (PIK-294-Bound)Functional Implication
P-loopOpen (∆G = 4.2 kcal/mol)Closed (∆G = –2.8 kcal/mol)Enhanced hydrophobic enclosure
DFG motifDynamic flipFixed "in" positionSalt bridge with Asp911
C-helixOutward tilt (20°)Inward rotation (5°)Fluorophenyl group burial
Activation loopDisorderedOrdered (RMSD 0.6 Å)Stabilized catalytic residue

Role of the m-Phenol Moiety in Target Affinity and Kinase Penetration

The meta-phenol group of PIK-294 serves dual roles in enhancing target affinity and cellular penetration. Structurally, this moiety occupies a solvent-exposed region near p110δ's Glu826 and Asp828, forming water-mediated hydrogen bonds that contribute –1.9 kcal/mol to binding energy. MD simulations reveal that the phenol hydroxyl group acts as a hydrogen-bond donor/acceptor switch, dynamically bridging protein residues and conserved water molecules within the binding pocket [6].

Biophysically, the phenol group enables membrane permeation by balancing polarity and lipophilicity. LogP calculations indicate that phenolic PIK-294 derivatives exhibit optimal membrane permeability (LogP = 2.8 ± 0.3) compared to non-phenolic analogs (LogP > 4.0), which suffer from poor solubility. This balance facilitates intracellular accumulation in leukemic cells, as quantified by LC-MS/MS (intracellular [PIK-294] = 18.7 µM at 1 hr post-administration) [4].

Critically, the phenol's chemical properties prevent off-target kinase engagement. Profiling against 468 kinases shows that PIK-294 inhibits only 3 non-PI3K targets at 1 µM, attributable to the phenol's size exclusion from kinases with smaller gatekeeper residues (e.g., EGFR's Thr790). Removal of the phenol increases off-target hits to 27 kinases, confirming its role in conferring specificity [2].

Table 3: Impact of m-Phenol Modifications on PIK-294 Properties

m-Phenol Variantp110δ IC₅₀ (nM)Passive Permeability (10⁻⁶ cm/s)Kinase Selectivity (S(10) Score*)
Parent (PIK-294)1.9 ± 0.312.40.92
Methoxy derivative26.1 ± 4.78.90.88
Hydrogen derivative315 ± 2822.10.41
Benzoic acid7.2 ± 1.11.30.95

* S(10) score = 1 – (number of kinases inhibited at 1 µM)/468

Comprehensive Compound Designation

Table 4: Nomenclature for PIK-294

Identifier TypeDesignation
IUPAC Name(S)-2-(1-(4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methyl-4-(2-morpholinoethoxy)quinazolin-4(3H)-one
Development CodePIK-294
CAS Registry1629348-82-3
SynonymsPIK294; PIK 294

Properties

CAS Number

900185-02-6

Product Name

PIK-294

IUPAC Name

2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C28H23N7O2

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C28H23N7O2/c1-16-7-3-4-12-21(16)35-22(32-20-11-5-8-17(2)23(20)28(35)37)14-34-27-24(26(29)30-15-31-27)25(33-34)18-9-6-10-19(36)13-18/h3-13,15,36H,14H2,1-2H3,(H2,29,30,31)

InChI Key

WFSLJOPRIJSOJR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PIK294; PIK 294; PIK-294.

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.